6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyridine core. This scaffold is substituted at position 6 with an acetyl group and at position 2 with a 2-(2,5-dioxopyrrolidin-1-yl)acetamido moiety. The molecular formula is C₁₈H₂₀N₄O₄S, with a molecular weight of 396.44 g/mol.
Properties
IUPAC Name |
6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-8(21)19-5-4-9-10(6-19)26-16(14(9)15(17)25)18-11(22)7-20-12(23)2-3-13(20)24/h2-7H2,1H3,(H2,17,25)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESQHZMIFMMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: The synthesis begins with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Dioxopyrrolidinyl Acetamido Moiety: The final step involves the coupling of the dioxopyrrolidinyl acetamido moiety to the thieno[2,3-c]pyridine core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine core.
Reduction: Reduction reactions can occur at the carbonyl groups present in the dioxopyrrolidinyl moiety.
Substitution: The compound can undergo substitution reactions, particularly at the acetyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, or antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The thieno[2,3-c]pyridine core is shared among several analogs, but variations in substituents significantly alter physicochemical and biological properties:
Biological Activity
6-acetyl-2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic compound that exhibits significant potential in medicinal chemistry. Its unique structure combines a thieno[2,3-c]pyridine core with an acetyl group and a dioxopyrrolidinyl acetamido moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thieno[2,3-c]pyridine Core : Achieved through cyclization reactions involving appropriate starting materials.
- Acetylation : The introduction of the acetyl group using acetic anhydride or acetyl chloride.
- Amidation : Incorporation of the dioxopyrrolidinyl moiety through amidation reactions.
The molecular formula for this compound is C₁₅H₁₈N₄O₃S, and its CAS number is 887892-10-6.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antiviral Properties : Research indicates potential efficacy against viral infections through modulation of viral replication mechanisms.
- Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth in vitro.
Case Studies and Research Findings
Recent studies have highlighted the biological effects of similar compounds within the thieno[2,3-c]pyridine class. For instance:
-
Antitumor Evaluation : A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM .
Compound Cell Line IC50 (µM) Compound A HeLa 15 Compound B MCF-7 20 - Antiviral Activity : Another research effort indicated that thieno[2,3-c]pyridine derivatives could inhibit viral replication by interfering with viral polymerases .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparative analysis with related compounds is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
